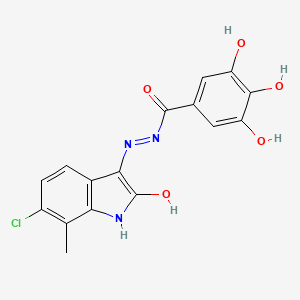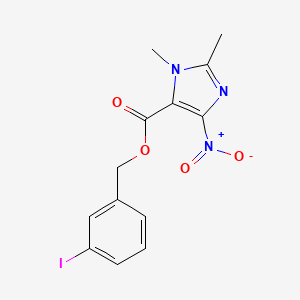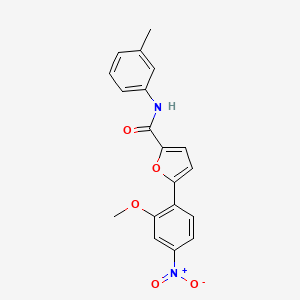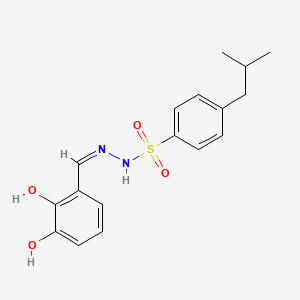![molecular formula C13H14N2OS B6115754 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6115754.png)
6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone, also known as MMB-THC, is a synthetic cannabinoid that has been gaining popularity in scientific research due to its potential therapeutic applications. This compound is structurally similar to other cannabinoids found in the cannabis plant, but it is synthesized in a laboratory setting. In
作用机制
6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. Specifically, 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone binds to CB1 and CB2 receptors, which are located throughout the body and brain. This binding leads to the activation of various signaling pathways, ultimately resulting in the observed effects of 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone has anti-inflammatory effects, which may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. It has also been found to have analgesic effects, which may be useful in treating chronic pain. In addition, 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone has been shown to have neuroprotective effects, which may be useful in treating conditions such as multiple sclerosis and epilepsy.
实验室实验的优点和局限性
One advantage of using 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone in lab experiments is that it is a synthetic compound, which allows for greater control over the purity and concentration of the compound. This can be important when studying the effects of 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone on biological systems. However, one limitation of using 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone is that it is a relatively new compound, and there is still much to be learned about its effects on the body.
未来方向
There are several future directions for research on 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone. One area of interest is the potential use of 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone in treating conditions such as multiple sclerosis, epilepsy, and chronic pain. Another area of interest is the development of more selective CB1 and CB2 receptor agonists, which may have fewer side effects than current cannabinoid-based therapies. Additionally, there is a need for further research on the long-term effects of 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone use, particularly with regard to potential adverse effects on cognitive function.
合成方法
The synthesis of 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone involves several steps, starting with the reaction of 2-methylbenzyl chloride with sodium hydride to form 2-methylbenzylsodium. This intermediate is then reacted with 6-methyl-4(3H)-pyrimidinone in the presence of a palladium catalyst to form 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone. The final product is purified using chromatography techniques.
科学研究应用
6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone has also been studied for its potential use in treating conditions such as multiple sclerosis, epilepsy, and chronic pain.
属性
IUPAC Name |
4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-3-4-6-11(9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLSIUMTGOSZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(3-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6115697.png)
![2-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B6115701.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115709.png)

![1,2-dihydro-5-acenaphthylenyl(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6115722.png)
![N-(2-ethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6115728.png)
![{3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6115736.png)
![1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6115748.png)
![2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115764.png)


![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6115786.png)